molecular formula C17H20N4O B2762990 N-[1-(4-propylbenzoyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2176069-92-2

N-[1-(4-propylbenzoyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2762990
CAS No.: 2176069-92-2
M. Wt: 296.374
InChI Key: DDCGGSXLMPETCB-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a propylphenyl group, a pyrimidin-2-ylamino group, and an azetidin-1-yl group attached to a methanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-propylbenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidin-1-yl Intermediate: The azetidin-1-yl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Pyrimidin-2-ylamino Group: This step involves the reaction of the azetidin-1-yl intermediate with a pyrimidine derivative, often under basic conditions to facilitate nucleophilic substitution.

    Introduction of the Propylphenyl Group: The final step involves the coupling of the propylphenyl group to the intermediate compound, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-propylbenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(4-propylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has potential applications as a molecular probe to study enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool for biochemical assays.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial research, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-[1-(4-propylbenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-Propylphenyl)(3-(pyrimidin-2-ylamino)benzoyl)methanone: Similar structure but with a benzoyl group instead of an azetidin-1-yl group.

    (4-Propylphenyl)(3-(pyrimidin-2-ylamino)butan-1-yl)methanone: Similar structure but with a butan-1-yl group instead of an azetidin-1-yl group.

Uniqueness

N-[1-(4-propylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its azetidin-1-yl group, in particular, provides a distinct reactivity profile compared to similar compounds with different substituents.

Properties

IUPAC Name

(4-propylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-2-4-13-5-7-14(8-6-13)16(22)21-11-15(12-21)20-17-18-9-3-10-19-17/h3,5-10,15H,2,4,11-12H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCGGSXLMPETCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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